3-(4-fluorophenyl)-1H-pyrazol-5-ol
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Overview
Description
3-(4-fluorophenyl)-1H-pyrazol-5-ol is a fluorinated pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 5-(4-Fluorophenyl)-1,2-dihydropyrazol-3-one, also known as 3-(4-fluorophenyl)-1H-pyrazol-5-ol, is the Mitogen-activated protein kinase 14 . This kinase is a serine/threonine kinase that acts as an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It’s known that the interaction results in changes in the kinase’s activity, which subsequently affects the map kinase signal transduction pathway .
Biochemical Pathways
The affected pathway is the MAP kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and response to external stress.
Pharmacokinetics
It’s worth noting that similar compounds have shown nonlinear oral pharmacokinetics in humans . . More research is needed to fully understand the ADME properties of this specific compound.
Result of Action
It’s known that the compound’s interaction with its target can affect various cellular processes, including cell growth, differentiation, and response to external stress .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs, the individual’s health status, and genetic factors can all impact how the compound behaves in the body. Additionally, the compound may be a substrate for P-glycoprotein (P-gp), a protein that can affect drug absorption and disposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-fluorophenylhydrazine with β-diketones or α,β-unsaturated ketones. One common method is the cyclization of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired pyrazole . Another approach involves the use of microwave irradiation to accelerate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles and fluorophenyl derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar biological activities.
3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole: A triazole derivative with comparable chemical properties.
Uniqueness
3-(4-fluorophenyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom in the phenyl ring enhances its pharmacokinetic properties, making it a valuable compound in drug development .
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVDEVLXWZSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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